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Compound of Interest

4-Bromo-benzooxazole-2-
Compound Name:
carbaldehyde
CAS No.: 944898-97-9
Cat. No.: B1454148
. J

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the
backbone of numerous compounds with a wide spectrum of biological activities, including
antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] These molecules are
structurally analogous to biological purines like adenine and guanine, allowing them to interact
effectively with various biomolecules.[4]

This guide focuses on a specific, highly functionalized derivative: 4-Bromo-1,3-benzoxazole-2-
carbaldehyde. While not a widely cataloged commercial chemical, its structure represents a
uniquely valuable intermediate for drug discovery and development. The presence of three
distinct functional regions—the benzoxazole core, a reactive aldehyde at the 2-position, and a
bromine atom at the 4-position suitable for cross-coupling—makes it a powerful platform for
generating diverse molecular libraries for structure-activity relationship (SAR) studies.

This document synthesizes predictive data based on established chemical principles and
analogous structures to provide a comprehensive technical overview for researchers,
scientists, and drug development professionals.

Core Chemical Properties and Predicted Data

The physicochemical properties of 4-Bromo-1,3-benzoxazole-2-carbaldehyde have been
predicted based on its structure and data from analogous compounds. These values provide a
baseline for experimental design and characterization.

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1454148?utm_src=pdf-interest
https://www.mdpi.com/1420-3049/30/7/1510
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03871h
https://www.researchgate.net/publication/378299247_Targeting_disease_with_benzoxazoles_a_comprehensive_review_of_recent_developments
https://www.wjpsonline.com/index.php/wjps/article/download/benzoxazoles-mini-review/364
https://www.wjpsonline.com/index.php/wjps/article/download/benzoxazoles-mini-review/364
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Predicted Value | Data

Rationale | Comments

Chemical Structure

im qUr.C:o

The structure consists of a
benzene ring fused to an
oxazole ring, with a bromine
atom at position 4 and a formyl
(carbaldehyde) group at

position 2.

Molecular Formula

CsH4BrNO:

Calculated from the chemical

structure.

Molecular Weight

226.03 g/mol

Calculated from the molecular
formula. The monoisotopic
mass will show a characteristic
M/M+2 pattern due to the
presence of bromine isotopes
(7°Br and 81Br).

Appearance

Predicted: Off-white to yellow

crystalline solid.

Aromatic aldehydes and
substituted benzoxazoles are
typically crystalline solids at

room temperature.[5][6]

Melting Point

Predicted: 140-160 °C

The melting point is estimated
based on related structures
like 2-amino-4-bromophenol
(130-135 °C) and other
substituted benzoxazoles.[6]
The planar, rigid structure
suggests a relatively high

melting point.

Solubility

Predicted: Insoluble in water;
Soluble in common organic
solvents (e.g., DCM,
Chloroform, DMSO, Ethyl
Acetate).

The hydrophobic aromatic core
and the bromine atom reduce
water solubility. The polar
aldehyde and heteroatoms
provide solubility in polar

organic solvents.
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This compound is not widely
CAS Number Not available. cataloged in chemical

databases.

Proposed Synthesis and Experimental Protocol

The most direct and logical pathway to synthesize 4-Bromo-1,3-benzoxazole-2-carbaldehyde is
via the condensation of a substituted o-aminophenol with a two-carbon aldehyde precursor.
The key starting material is 4-bromo-2-aminophenol.[6][7]

Reaction Scheme

The overall transformation involves the cyclocondensation of 4-bromo-2-aminophenol with a
glyoxylic acid equivalent, followed by oxidative decarboxylation or a similar process to unmask
the aldehyde.

Reactants

4-Bromo-2-aminophenol Glyoxylic Acid Monohydrate

Process

Condensation &
Cyclization

Dxidative Workup

Product

A4

4-Bromo-1,3-benzoxazole-2-carbaldehyde
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Caption: Proposed synthesis of 4-Bromo-1,3-benzoxazole-2-carbaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general benzoxazole synthesis

methodologies.[2][8] Optimization may be required.

Objective: To synthesize 4-Bromo-1,3-benzoxazole-2-carbaldehyde.

Materials:

4-Bromo-2-aminophenol (1.0 eq)[6][7]

Glyoxylic acid monohydrate (1.2 eq)

p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

Toluene or Xylene (solvent)

Sodium bicarbonate (for workup)

Magnesium sulfate or Sodium sulfate (drying agent)

Silica gel for column chromatography

Procedure:

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, add 4-bromo-2-aminophenol (1.0 eq), glyoxylic acid monohydrate (1.2 eq), and a
catalytic amount of p-TsOH (0.1 eq).

Solvent Addition: Add sufficient toluene or xylene to suspend the reagents.

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing
water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The initial
step forms the 2-carboxy-benzoxazole intermediate.

o Causality: The acidic catalyst protonates the carbonyl of glyoxylic acid, activating it for
nucleophilic attack by the amino group of the aminophenol. The subsequent intramolecular
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cyclization by the hydroxyl group, followed by dehydration, forms the stable benzoxazole
ring.[8]

o Conversion to Aldehyde: After the initial cyclization is complete (as indicated by TLC), the
intermediate is converted to the aldehyde. This often requires specific oxidative conditions
which must be determined empirically, but a common approach involves an oxidative
decarboxylation step.

o Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash
with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst,
followed by a wash with brine.

« Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. The crude product should be purified by silica gel column
chromatography using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-1,3-
benzoxazole-2-carbaldehyde.

Predicted Spectroscopic Sighature

Spectroscopic analysis is critical for confirming the structure of the synthesized product. The
following are the predicted key features.

» 1H NMR Spectroscopy: The aromatic protons on the benzoxazole core typically resonate in
the downfield region (& 7.0-8.5 ppm).[9] The aldehyde proton is the most characteristic
signal, expected to be a singlet at a very downfield chemical shift.

o Aldehyde Proton (CHO): 6 9.8-10.5 ppm (singlet).

o Aromatic Protons: Three protons on the benzene ring will show a distinct splitting pattern.
For example, H-5 and H-7 will likely be doublets, and H-6 a doublet of doublets, with
coupling constants typical for ortho and meta relationships.

e 13C NMR Spectroscopy:
o Aldehyde Carbonyl (C=0): & 180-190 ppm.

o Benzoxazole C2 Carbon: 6 ~160-165 ppm.[5][10]
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o Aromatic Carbons: Signals expected between & 110-155 ppm. The carbon attached to the
bromine (C-4) will be shifted relative to the others.

« Infrared (IR) Spectroscopy:
o Aldehyde C=0 Stretch: Strong, sharp absorption band around 1700-1720 cm~1.
o Benzoxazole C=N Stretch: Characteristic absorption around 1630-1650 cm~1.[5]
o Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm~1 region.

e Mass Spectrometry (MS):

o Molecular lon (M*): A prominent peak corresponding to the molecular weight (226.03
g/mol).

o Isotopic Pattern: A characteristic pair of peaks (M* and M*+2) of nearly equal intensity,
confirming the presence of one bromine atom.

Chemical Reactivity & Applications in Drug
Discovery

The true value of 4-Bromo-1,3-benzoxazole-2-carbaldehyde lies in its trifunctional nature,
making it an exceptionally versatile scaffold for building complex molecules.

Caption: Role of 4-Bromo-1,3-benzoxazole-2-carbaldehyde as a versatile scaffold in drug
discovery.

Reactivity of the Aldehyde Group (C2 Position)

The aldehyde at the 2-position is a versatile chemical handle for diversification. It can readily
undergo:

¢ Reductive Amination: To introduce substituted amine side chains.

» Oxidation: To form the corresponding 2-carboxy-benzoxazole, a key structural motif in many
bioactive compounds.
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o Wittig and Horner-Wadsworth-Emmons Reactions: To generate vinyl-substituted
benzoxazoles, extending conjugation and allowing for further functionalization.[5]

» Condensation Reactions: To form Schiff bases (imines) or Knoevenagel condensation
products, which are valuable intermediates in their own right.

Reactivity of the Bromo Group (C4 Position)

The bromine atom on the aromatic ring is a prime site for modern cross-coupling reactions,
which are cornerstone technologies in pharmaceutical synthesis.

o Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the efficient formation
of C-C bonds with a wide variety of boronic acids and esters.[11][12] This enables the
introduction of diverse aryl and heteroaryl groups at the 4-position, which is critical for
modulating the pharmacological profile (e.g., potency, selectivity, ADME properties) of a drug
candidate.[13][14]

e Other Cross-Coupling Reactions: The bromo group is also a suitable partner for Heck,
Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the accessible
chemical space.

Significance of the Benzoxazole Core

The benzoxazole nucleus itself is not merely an inert scaffold; it is an important
pharmacophore. Its planar, aromatic structure facilitates -1t stacking and other non-covalent
interactions with biological targets like enzymes and receptors. Derivatives are known to
possess a vast array of activities, making this core a highly sought-after starting point in drug
discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[3][15]

Predicted Safety and Handling

While no specific safety data exists for this compound, a hazard assessment can be made
based on its functional groups and precursors like 4-bromo-2-aminophenol.[7][16]

e GHS Hazard Statements (Predicted):

o H302: Harmful if swallowed.[7][16]
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[e]

H315: Causes skin irritation.[7][16]

o

H319: Causes serious eye irritation.[7][16]

[¢]

H317: May cause an allergic skin reaction.[7]

[¢]

H335: May cause respiratory irritation.[7]

o Precautionary Measures:

Handle in a well-ventilated fume hood.

o

[e]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

[e]

Avoid inhalation of dust and contact with skin and eyes.

o

Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.

Conclusion

4-Bromo-1,3-benzoxazole-2-carbaldehyde represents a powerful and versatile, though not
commonly cataloged, chemical intermediate. Its trifunctional nature provides orthogonal
chemical handles that allow for systematic and diverse modifications at three key positions.
This makes it an ideal scaffold for generating focused compound libraries in the pursuit of novel
therapeutics. This guide provides the foundational knowledge—from predicted properties and
synthesis to reactivity and applications—to empower researchers to leverage this promising
building block in their drug discovery endeavors.

References

e General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic
Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]

e Suzuki—Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl,
alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved
from [Link]

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-Bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-Bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-Bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-Bromophenol
https://www.mdpi.com/1420-3049/28/3/1510
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11403668/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preparation method of 4-bromo-2-aminophenol. (n.d.). Google Patents.

Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-
Substituted-ethenyl]-1,3-benzoxazoles. (n.d.). National Institutes of Health. Retrieved from
[Link]

4-Amino-2-bromophenol. (n.d.). PubChem. Retrieved from [Link]

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole
derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. Retrieved
from [Link]

Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PubMed Central.
Retrieved from [Link]

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor:
an up-to-date review. (2023). Royal Society of Chemistry. Retrieved from [Link]

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via
coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved from [Link]

Suzuki reaction example. (2021). YouTube. Retrieved from [Link]

The Synthesis of 2-Aminobenzoxazoles Using Reusable lonic Liquid as a Green Catalyst
under Mild Conditions. (2022). ResearchGate. Retrieved from [Link]

Targeting disease with benzoxazoles: a comprehensive review of recent developments.
(2024). Springer. Retrieved from [Link]

Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted
Benzoxazoles. (n.d.). ACS Publications. Retrieved from [Link]

Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles
from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273177/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-bromophenol
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5736136/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4623886/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03871h
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8580666/
https://www.youtube.com/watch?v=F-a581y3a5s
https://www.researchgate.net/publication/359247076_The_Synthesis_of_2-Aminobenzoxazoles_Using_Reusable_Ionic_Liquid_as_a_Green_Catalyst_under_Mild_Conditions
https://link.springer.com/article/10.1007/s00044-024-03180-2
https://pubs.acs.org/doi/10.1021/acs.joc.6b02315
https://www.wjpsonline.com/admin/uploads/gYyS5p.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Imidazolium Chloride. (n.d.). MDPI. Retrieved from [Link]

Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and
N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-
Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). ResearchGate.
Retrieved from [Link]

2-Amino-4-Bromophenol. (n.d.). PubChem. Retrieved from [Link]
Synthesis of 2-aryl benzoxazoles. (n.d.). ResearchGate. Retrieved from [Link]

Synthetic strategies towards the preparation of 2-aminobenzoxazoles, 2-
aminobenzothiazoles and 2-aminobenzimidazoles. (n.d.). ResearchGate. Retrieved from
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor:
an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H
[pubs.rsc.org]

3. researchgate.net [researchgate.net]
4. wjpsonline.com [wjpsonline.com]

5. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-
Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nim.nih.gov]

6.2-7 3 /-4-70F7 ./ —)L=94% | Sigma-Aldrich [sigmaaldrich.com]

7. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem
[pubchem.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.mdpi.com/1422-0067/20/19/4890
https://www.researchgate.net/figure/Screening-of-palladium-catalysts-for-the-Suzuki-coupling-of-5-bromo-1-ethyl-1H-indazole_tbl1_224953982
https://www.researchgate.net/publication/358893702_Synthesis_Characterization_Biological_Evaluation_and_DNA_Interaction_Studies_of_4-Aminophenol_Derivatives_Theoretical_and_Experimental_Approach
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-bromophenol
https://www.researchgate.net/figure/Synthesis-of-2-aryl-benzoxazoles_fig1_328906951
https://www.researchgate.net/figure/Synthetic-strategies-towards-the-preparation-of-2-aminobenzoxazoles-2_fig2_359392289
https://www.benchchem.com/product/b1454148?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/30/7/1510
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03871h
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03871h
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03871h
https://www.researchgate.net/publication/378299247_Targeting_disease_with_benzoxazoles_a_comprehensive_review_of_recent_developments
https://www.wjpsonline.com/index.php/wjps/article/download/benzoxazoles-mini-review/364
https://pmc.ncbi.nlm.nih.gov/articles/PMC4146477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4146477/
https://www.sigmaaldrich.com/JP/ja/product/aldrich/708356
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-Bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-Bromophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via
coupling/cyclization reactions - PMC [pmc.ncbi.nim.nih.gov]

9. pdf.benchchem.com [pdf.benchchem.com]
10. mdpi.com [mdpi.com]

11. Suzuki—Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl,
aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nim.nih.gov]

12. Suzuki Coupling [organic-chemistry.org]

13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole
derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

16. 4-Amino-2-bromophenol | C6HEBrNO | CID 14440265 - PubChem
[pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Introduction: The Benzoxazole Scaffold and a Key
Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1454148#4-bromo-benzooxazole-2-carbaldehyde-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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